

IUPAC Name: Cyclohex-2-ene-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohex-2-ene-1-carboxylic Acid*

Cat. No.: *B1353798*

[Get Quote](#)

This guide provides a comprehensive overview of **Cyclohex-2-ene-1-carboxylic acid**, a valuable scaffold in modern synthetic chemistry.^[1] Its utility stems from a conformationally restricted yet flexible three-dimensional framework and the presence of both a carboxylic acid group and a strategically placed double bond, which serve as handles for a wide array of chemical transformations.^[1] This document details its chemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

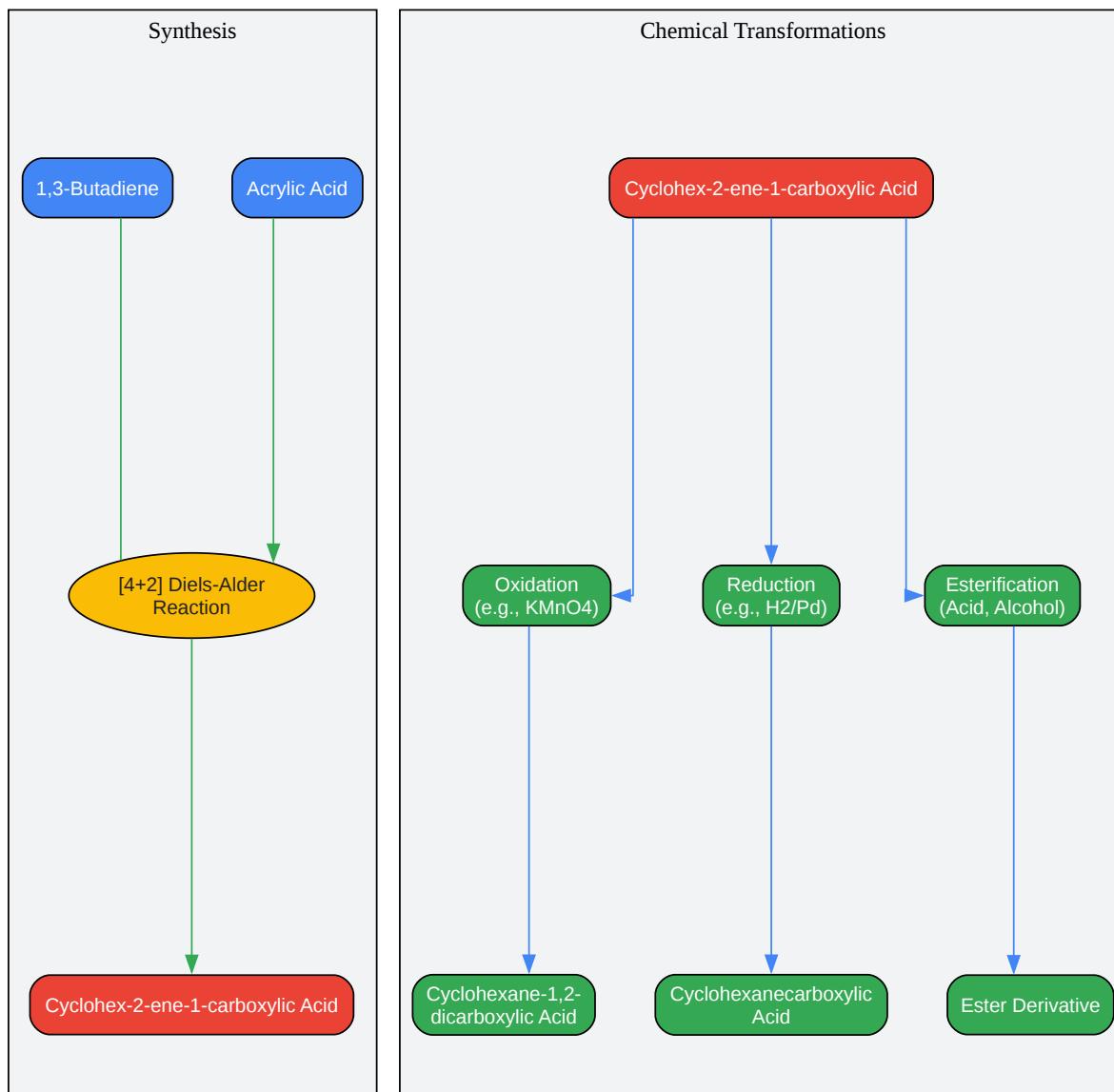
Chemical and Physical Properties

Cyclohex-2-ene-1-carboxylic acid is a research compound with the molecular formula $C_7H_{10}O_2$.^[1] Its structural identifiers and key properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	cyclohex-2-ene-1-carboxylic acid	[2]
CAS Number	62115-15-5	[1][3]
Molecular Formula	C ₇ H ₁₀ O ₂	[1][4]
Molecular Weight	126.15 g/mol	[1][2][4]
Melting Point	123-125 °C	[5]
Boiling Point	169 °C; 130-132 °C @ 30 Torr	[3][4][5]
Density	1.084 - 1.126 g/cm ³ (Predicted)	[3][5]
XLogP3	1.5	[2][4][5]
Hydrogen Bond Donor Count	1	[4][5]
Hydrogen Bond Acceptor Count	2	[5]
SMILES	C1CC=CC(C1)C(=O)O	[2][4]
InChI Key	YVWBQGFBSVLPIK-UHFFFAOYSA-N	[1][2][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Cyclohex-2-ene-1-carboxylic acid**. Key analytical techniques used are listed below.


Spectrum Type	Instrument/Source Details	Reference(s)
¹³ C NMR	Instrument: BRUKER WH90	[2]
GC-MS	Source of Spectrum: C-99-186-0	[2]
IR (Vapor Phase)	Copyright © 2024-2025 John Wiley & Sons, Inc.	[2]

Synthetic Pathways and Experimental Protocols

The cyclohexene carboxylic acid scaffold is a valuable intermediate in the total synthesis of natural products and the development of new therapeutic agents.^[1] Several synthetic routes can be employed for its preparation and modification.

Logical Flow of Synthesis

The following diagram illustrates a primary synthetic route to the target compound and its subsequent functionalization.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Cyclohex-2-ene-1-carboxylic acid** and its key transformations.

Protocol 1: Synthesis via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for constructing the cyclohexene ring system. While the direct synthesis of **Cyclohex-2-ene-1-carboxylic acid** is feasible, a well-documented analogous procedure involves the reaction of 1,3-butadiene and acrylic acid to form the isomeric 3-cyclohexene-1-carboxylic acid, which highlights the general approach.[6]

- Reactants: 1,3-Butadiene and Acrylic Acid.
- Solvent: Toluene or Xylene is typically used, though the reaction can proceed without a solvent.[6]
- Procedure:
 - Charge a suitable pressure reactor with acrylic acid (1 molar equivalent) and toluene (approx. 4 volumes).
 - Introduce 1,3-butadiene (1.2 to 1.5 molar equivalents) into the sealed reactor.
 - Elevate the temperature to 120-200 °C and maintain for 6-12 hours.[6]
 - After cooling, the solvent and excess diene are removed under reduced pressure.
 - The resulting crude product (a mixture of cyclohexene carboxylic acid isomers) is then purified, typically by distillation or crystallization.
- Note: Isomerization of the double bond to the thermodynamically more stable conjugated position (**cyclohex-2-ene-1-carboxylic acid**) can be achieved under specific thermal or catalytic conditions, although this is not explicitly detailed in the search results.

Protocol 2: Oxidation to Cyclohexane-1,2-dicarboxylic Acid

The double bond in the cyclohexene ring is susceptible to oxidation, offering a route to dicarboxylic acids.[1]

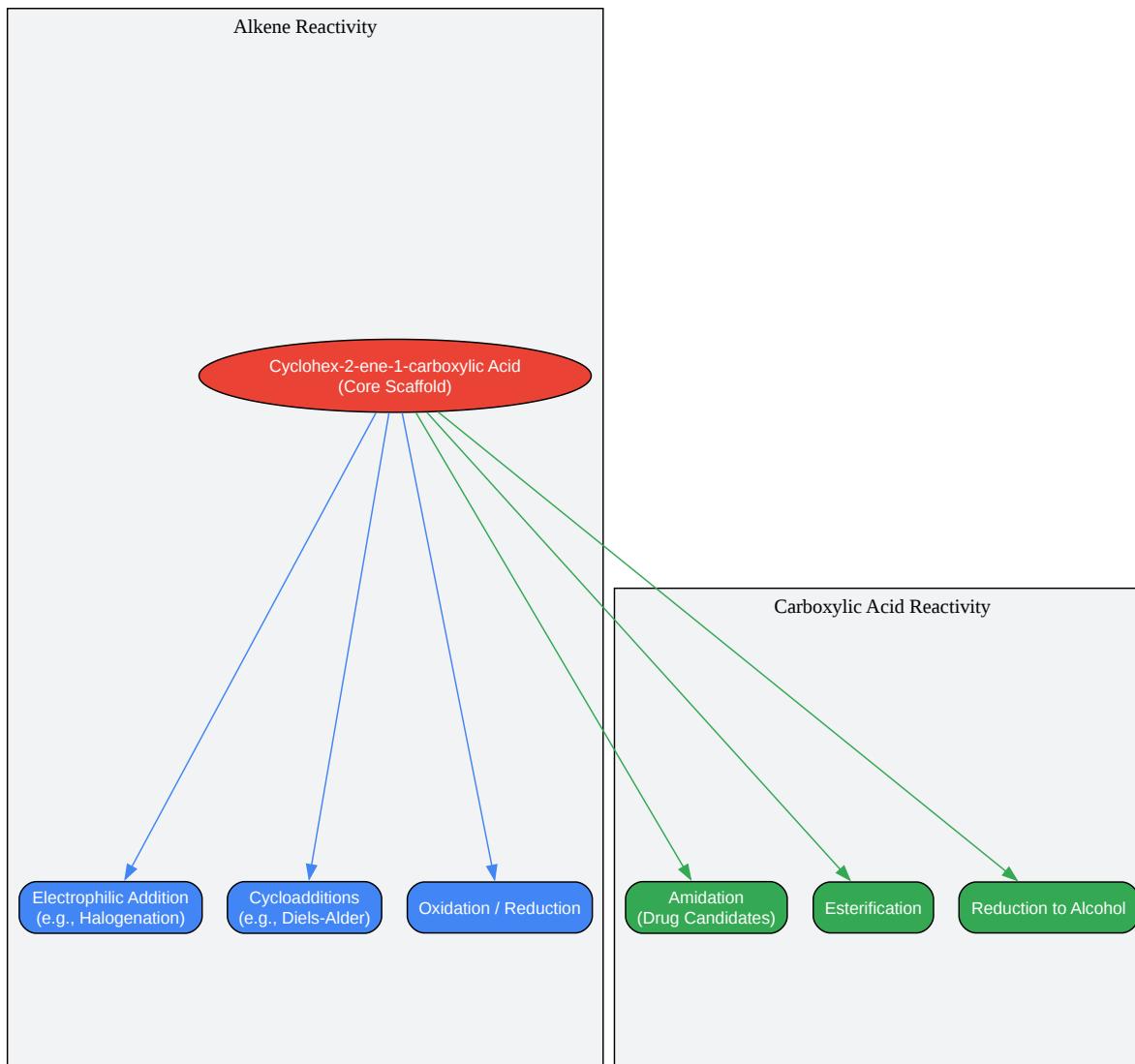
- Reactant: **Cyclohex-2-ene-1-carboxylic acid**.
- Reagent: Potassium permanganate (KMnO₄).[1]

- Conditions: Cold, dilute, and alkaline.[1]
- Procedure:
 - Dissolve **Cyclohex-2-ene-1-carboxylic acid** in a suitable solvent (e.g., water with a small amount of base like NaOH).
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add a cold, dilute solution of potassium permanganate dropwise with vigorous stirring. The purple color of the permanganate should disappear as it reacts.
 - Continue addition until a faint persistent pink color remains.
 - Quench the reaction by adding a small amount of sodium bisulfite to remove excess KMnO₄.
 - Filter the mixture to remove the manganese dioxide precipitate.
 - Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the diol intermediate, which can be isolated.
 - Further oxidation of the isolated diol using a stronger oxidizing agent (e.g., nitric acid or Jones reagent) yields the final cyclohexane-1,2-dicarboxylic acid.[1]

Protocol 3: Reduction to Cyclohexanecarboxylic Acid

The alkene functionality can be selectively reduced to yield the saturated analog.[1]

- Reactant: **Cyclohex-2-ene-1-carboxylic acid**.
- Reagent: Hydrogen gas (H₂).
- Catalyst: Palladium (Pd) or Platinum (Pt) on a carbon support (e.g., 5% Pd/C).[6]
- Procedure:
 - Dissolve **Cyclohex-2-ene-1-carboxylic acid** in a solvent such as ethanol or ethyl acetate.


- Add a catalytic amount of Pd/C to the solution.
- Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (10-150 psi).^[6]
- Stir the reaction at room temperature until hydrogen uptake ceases.
- Filter the mixture through Celite to remove the catalyst.
- Evaporate the solvent to yield the crude Cyclohexanecarboxylic acid, which can be purified by crystallization.

Applications in Research and Drug Development

The **Cyclohex-2-ene-1-carboxylic acid** scaffold is of significant interest to the pharmaceutical and chemical industries.

Core Structure Utility

The diagram below illustrates the versatility of the core scaffold, highlighting the reactive sites that make it a valuable building block in medicinal chemistry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohex-2-ene-1-carboxylic Acid | 62115-15-5 | Benchchem [benchchem.com]
- 2. Cyclohex-2-ene-1-carboxylic acid | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohex-2-ene-1-carboxylic acid | 62115-15-5 | MCA11515 [biosynth.com]
- 4. 2-Cyclohexene-1-carboxylic acid, (S)- (149055-85-6) for sale [vulcanchem.com]
- 5. 2-Cyclohexene-1-carboxylic acid | 62115-15-5 | lookchem [lookchem.com]
- 6. WO2000046174A1 - A method of preparing cyclohexanecarboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
- To cite this document: BenchChem. [IUPAC Name: Cyclohex-2-ene-1-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353798#cyclohex-2-ene-1-carboxylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

